2-(2-Methylphenyl)benzene-1-sulfonamide
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Overview
Description
2-(2-Methylphenyl)benzene-1-sulfonamide is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is used as a plasticizer of thermosetting resin, a raw material in organic synthesis, and in the preparation of nail polish, dyes, fluorescent pigments, and coatings .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, this compound can be synthesized from Benzenediazonium, 2-methyl-, tetrafluoroborate (1-) .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO2S . It has a molecular weight of 247.32 .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Medicinal Applications
- Cyclooxygenase-2 Inhibitors : A study focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives containing sulfonamide groups, leading to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating the role of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).
- Micellar Media Studies : Research on the solubilization of thiophene derivatives by micellar solution of anionic surfactant showed the impact of sulfonamide derivatives on solubilization processes, highlighting their potential in drug delivery systems (Saeed et al., 2017).
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives were studied for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma (Graham et al., 1989).
Environmental and Material Science Applications
- Green Synthesis of Sulfonamides : An environmentally benign method for the synthesis of sulfonamides via a domino dehydrogenation-condensation-hydrogenation sequence was developed, showcasing the application of sulfonamide derivatives in green chemistry (Shi et al., 2009).
- Metal Complexes and Antimicrobial Activity : The synthesis of metal complexes containing sulfonamide groups demonstrated their potential antimicrobial activity, offering new pathways for the development of antimicrobial agents (Ashraf et al., 2016).
Novel Synthesis and Characterization Techniques
- RhCl3-Catalyzed Oxidative C–H/C–H Cross-Coupling : A study on the rhodium-catalyzed oxidative cross-coupling of aromatic sulfonamides with arenes, leading to the synthesis of bi(hetero)aryl sulfonamides, highlighted the versatility of sulfonamides in synthesizing complex organic structures (Ran et al., 2018).
Computational and Theoretical Studies
- Molecular Docking and Design : Novel sulfonamide derivatives were synthesized and analyzed through computational docking studies, indicating their potential as antibacterial agents and providing insights into drug design strategies (Saleem et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 2-(2-Methylphenyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general have extensive applications in medicinal and synthetic chemistry . They form the basis of several groups of drugs and have been gaining interest due to their physiological action .
Properties
IUPAC Name |
2-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMQRQHYZAFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217498-86-7 |
Source
|
Record name | 2-(2-methylphenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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